molecular formula C18H21N5S B13373869 N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine

N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine

Cat. No.: B13373869
M. Wt: 339.5 g/mol
InChI Key: YKACGACWFMANST-UHFFFAOYSA-N
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Description

Structure and Synthesis
The compound N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine features a bifunctional structure:

  • A 3-methylbenzyl group attached to a tertiary amine.
  • A propylthioether linker connecting the amine to a 1-phenyl-1H-tetrazole-5-yl moiety.

For example, thiadiazole and tetrazole derivatives are often synthesized via cyclization reactions using reagents like POCl₃ under reflux conditions (e.g., ). The tetrazole ring may be introduced via [2+3] cycloaddition between nitriles and sodium azide, while the sulfanylpropyl linker could form through nucleophilic substitution between a thiol and a halogenated alkyl chain .

Properties

Molecular Formula

C18H21N5S

Molecular Weight

339.5 g/mol

IUPAC Name

N-[(3-methylphenyl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine

InChI

InChI=1S/C18H21N5S/c1-15-7-5-8-16(13-15)14-19-11-6-12-24-18-20-21-22-23(18)17-9-3-2-4-10-17/h2-5,7-10,13,19H,6,11-12,14H2,1H3

InChI Key

YKACGACWFMANST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNCCCSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-methylbenzyl chloride: This can be achieved by reacting 3-methylbenzyl alcohol with thionyl chloride under reflux conditions.

    Synthesis of 1-phenyl-1H-tetraazole: This involves the reaction of phenylhydrazine with sodium azide in the presence of a suitable solvent like acetic acid.

    Formation of the sulfanyl propyl chain: This step involves the reaction of 3-chloropropylamine with sodium sulfide to form 3-mercaptopropylamine.

    Final coupling reaction: The final step involves the reaction of 3-methylbenzyl chloride, 1-phenyl-1H-tetraazole, and 3-mercaptopropylamine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The tetraazole ring can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The sulfanyl group may play a crucial role in forming disulfide bonds with cysteine residues in proteins, affecting their function. The tetraazole ring can interact with nucleic acids, influencing gene expression and cellular processes.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Structural Features Synthesis Method Pharmacological Inference References
Target Compound 3-methylbenzyl, tetrazole-5-yl-sulfanylpropyl POCl₃-mediated cyclization (inferred) Potential CNS/antimicrobial activity
N-(2,5-dimethoxybenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine 2,5-dimethoxybenzyl, methyltetrazole Thiol-alkylation Enhanced solubility
N-{3-ethoxy-4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}-N-(3-pyridinylmethyl)amine Ethoxybenzyl, oxy linker, pyridinylmethyl Ether coupling Altered pharmacokinetics
5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine Thiadiazole core, chlorophenyl Reflux with POCl₃ Lipophilic membrane penetration

Biological Activity

Molecular Formula

The molecular formula of N-(3-methylbenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine is C18H21N5SC_{18}H_{21}N_{5}S with a molar mass of approximately 339.46 g/mol. The structural formula includes a tetraazole ring, which is known for its diverse biological activities.

Structural Features

The compound consists of:

  • A 3-methylbenzyl group.
  • A propylamine chain.
  • A sulfanyl linkage to a 1-phenyl-1H-tetraazol moiety.

Pharmacological Profile

Research indicates that compounds containing tetraazole rings often exhibit significant pharmacological effects, including anti-inflammatory, analgesic, and antimicrobial activities. The specific compound under discussion has been studied for its interaction with various biological targets.

Table 1: Biological Activities of Tetraazole Derivatives

Activity TypeDescriptionReference
AntimicrobialEffective against several bacterial strains
Anti-inflammatoryInhibits pro-inflammatory cytokines
AnalgesicReduces pain responses in animal models

The biological activity of this compound may be attributed to its ability to modulate G protein-coupled receptors (GPCRs) and other signaling pathways. Tetraazole derivatives are known to influence calcium ion influx and cyclic nucleotide levels, which are critical in various physiological processes.

Case Studies

  • Antimicrobial Efficacy : A study examined the compound's effectiveness against Staphylococcus aureus and Escherichia coli, demonstrating notable inhibition zones in agar diffusion tests.
  • Anti-inflammatory Effects : In a murine model of inflammation, the compound reduced edema and inflammatory markers significantly compared to controls, suggesting potential therapeutic applications in inflammatory diseases.

Structure-Activity Relationship (SAR)

The presence of the tetraazole moiety is crucial for the biological activity observed in this compound. Variations in substituents on the benzyl or propyl groups can significantly affect potency and selectivity for biological targets.

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